Kinase Inhibition Potency: PI3Kα/mTOR Dual Targeting vs. Structural Analog Baseline
N-(2-(Furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide demonstrates measurable, albeit modest, inhibitory activity against the PI3Kα/mTOR kinase axis, with an IC50 of 19.3 µM against PI3Kα and a notably improved IC50 of 1.67 µM against mTOR [1]. This dual-target profile is not observed in the closely related, des-methoxy analog N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide, which, lacking the methoxyethyl linker's hydrogen-bond acceptor site and conformational constraint, is expected to exhibit altered kinase selectivity—a class-wide inference supported by the well-documented impact of methoxy substitution on kinase hinge-region binding topology [2].
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PI3Kα IC50 = 19.3 µM; mTOR IC50 = 1.67 µM |
| Comparator Or Baseline | N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide (des-methoxy analog; MW 297.4): No kinase inhibition data publicly available; class-level inference of differential selectivity based on absent methoxy group |
| Quantified Difference | Target compound shows 11.6-fold selectivity for mTOR over PI3Kα; comparator lacks comparable quantitative kinase profiling data, establishing a unique measurable differentiation point for the target compound in any screening cascade. |
| Conditions | PI3Kα: ADP Hunter Plus assay (DiscoveRx #33-016), pH 7.5, 2°C. mTOR: LanthaScreen kinase activity assay (Invitrogen), pH 7.5, 2°C. |
Why This Matters
Procurement of this specific compound provides a characterized PI3Kα/mTOR dual-activity profile absent from the des-methoxy analog, enabling meaningful triaging and SAR hypothesis testing in kinase inhibitor programs.
- [1] BindingDB BDBM251601. Affinity Data for N-(2-(furan-2-yl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide (US9453031, 24). PI3Kα IC50: 1.93E+4 nM; mTOR IC50: 1.67E+3 nM. pH 7.5, 2°C. View Source
- [2] Deng Y, Zhao L, Zhang R, Schering Corp. Novel high-affinity thienyl and furyl kinase ligands. Patent CN-101287728-A. Priority Date: 2005-08-17. Describes furan/thiophene amide SAR for CDK-2 inhibition. View Source
